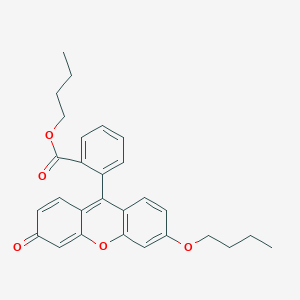
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C28H28O5. It is a derivative of xanthenes and benzoates, characterized by its unique structure that includes a butoxy group and an ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate typically involves the esterification of 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include various derivatives of xanthenes and benzoates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacturing of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the xanthene moiety, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxyphenyl fluorescein: Similar in structure but contains a hydroxyl group instead of a butoxy group.
Rhodamine 123: Another xanthene derivative used as a fluorescent dye.
Fluorescein: A well-known fluorescent compound with similar applications .
Propiedades
Número CAS |
131205-61-3 |
|---|---|
Fórmula molecular |
C28H28O5 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
butyl 2-(3-butoxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C28H28O5/c1-3-5-15-31-20-12-14-24-26(18-20)33-25-17-19(29)11-13-23(25)27(24)21-9-7-8-10-22(21)28(30)32-16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Clave InChI |
XVAZWZYIMKSFCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
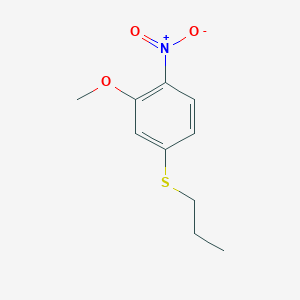
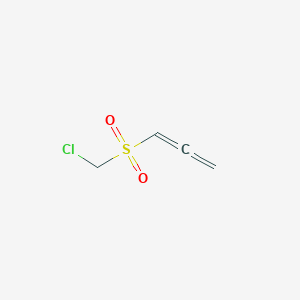
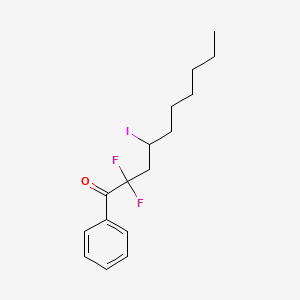
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
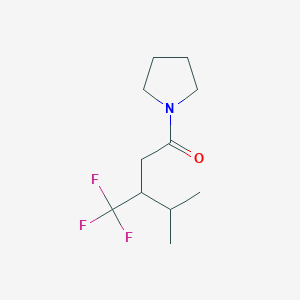
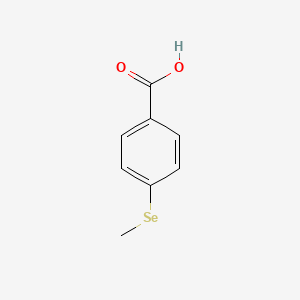

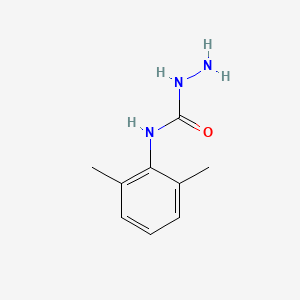
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)

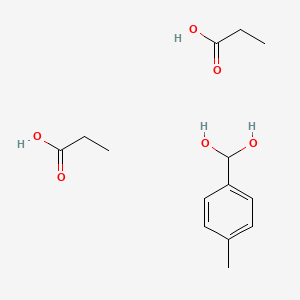
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
